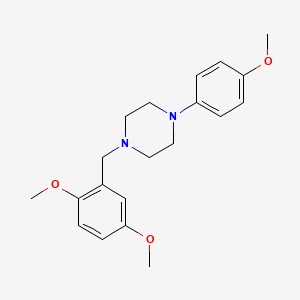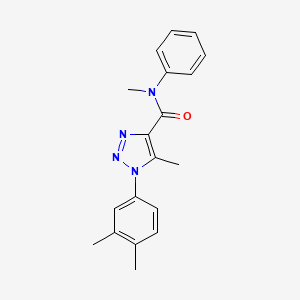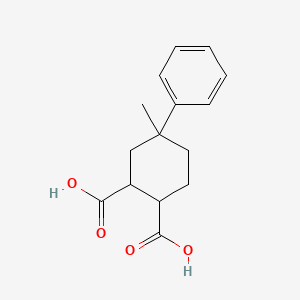
1-(2,5-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(2,5-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine, commonly known as DOM, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin and has been used for scientific research purposes since then. DOM is known for its potent hallucinogenic effects and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Mechanism of Action
DOM is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The exact mechanism of action of DOM is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
DOM has been shown to induce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also has been shown to alter the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Advantages and Limitations for Lab Experiments
DOM has several advantages as a research tool, including its potency and selectivity for serotonin receptors. It also has limitations, including its potential for producing adverse effects in animal models and its potential for abuse.
Future Directions
Future research on DOM could focus on a range of topics, including the development of new drugs that target serotonin receptors, the role of serotonin in the regulation of mood and behavior, and the potential therapeutic applications of hallucinogens. Additionally, more research could be done to understand the long-term effects of DOM on the brain and the potential risks associated with its use.
Scientific Research Applications
DOM has been used extensively in scientific research to study its effects on the central nervous system. It has been used to study the mechanism of action of hallucinogens and their effects on serotonin receptors. DOM has also been used to study the role of serotonin in the regulation of mood, behavior, and cognition.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-18-6-4-17(5-7-18)22-12-10-21(11-13-22)15-16-14-19(24-2)8-9-20(16)25-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQFVEPSQCFCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4656773.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4656780.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656809.png)

![2-[2-methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4656815.png)
![1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4656819.png)
![2-({4-[(2,4-dimethoxyphenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4656828.png)

![1-(benzylsulfonyl)-4-[(4-tert-butylphenoxy)methyl]benzene](/img/structure/B4656837.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4656843.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656851.png)
![N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4656867.png)